(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS No.: 138689-15-3
Cat. No.: VC0032730
Molecular Formula: C21H32N2O3
Molecular Weight: 360.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138689-15-3 |
|---|---|
| Molecular Formula | C21H32N2O3 |
| Molecular Weight | 360.498 |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
| Standard InChI | InChI=1S/C21H32N2O3/c1-20-11-9-15-13(5-8-17-21(15,2)12-10-18(24)22-17)14(20)6-7-16(20)19(25)23(3)26-4/h10,12-17H,5-9,11H2,1-4H3,(H,22,24)/t13-,14-,15-,16+,17+,20-,21+/m0/s1 |
| Standard InChI Key | QVDWBWQJLJNTCO-ICVGDBTHSA-N |
| SMILES | CC12CCC3C(C1CCC2C(=O)N(C)OC)CCC4C3(C=CC(=O)N4)C |
Introduction
Chemical Identity and Structural Properties
(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide belongs to the class of azaandrostene derivatives, specifically to the 4-aza-5α-androstenone family. This steroid analog features a modified A-ring structure with a nitrogen atom at the 4-position, creating the 4-aza configuration that is characteristic of several pharmaceutically relevant compounds. The "5alpha" designation indicates the stereochemistry at the A-B ring junction, where the hydrogen atom at position 5 is oriented in the alpha configuration, resulting in the typical planar structure of the steroid backbone. The "17beta" designation refers to the stereochemistry of the carboxamide group at position 17, which extends from the D-ring in the beta orientation.
The compound contains a Weinreb amide functionality (N-methoxy-N-methyl carboxamide) at position 17, which is a versatile group in organic synthesis due to its ability to react selectively with various nucleophiles. This structural feature is particularly important for its role as a synthetic intermediate, as the Weinreb amide can be transformed into ketones, aldehydes, or other carboxylic acid derivatives under controlled conditions.
Molecular Identifiers and Physical Properties
The comprehensive identification and physical property data for this compound are consolidated in Table 1:
| Property | Value |
|---|---|
| CAS Number | 138689-15-3 |
| Molecular Formula | C21H32N2O3 |
| Molecular Weight | 360.498 g/mol |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
| Standard InChI | InChI=1S/C21H32N2O3/c1-20-11-9-15-13(5-8-17-21(15,2)12-10-18(24)22-17)14(20)6-7-16(20)19(25)23(3)26-4/h10,12-17H,5-9,11H2,1-4H3,(H,22,24)/t13-,14-,15-,16+,17+,20-,21+/m0/s1 |
| Standard InChIKey | QVDWBWQJLJNTCO-ICVGDBTHSA-N |
| SMILES | CC12CCC3C(C1CCC2C(=O)N(C)OC)CCC4C3(C=CC(=O)N4)C |
| Density (Predicted) | 1.121±0.06 g/cm³ |
| pKa (Predicted) | 14.15±0.70 |
The physical properties of this compound are consistent with its steroidal backbone structure, featuring moderate lipophilicity and a relatively high molecular weight. The predicted density of 1.121±0.06 g/cm³ reflects its compact molecular arrangement, while the predicted pKa of 14.15±0.70 indicates its weakly acidic nature, primarily due to the amide functionality .
Applications and Research Significance
(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide serves primarily as a key intermediate in the synthesis of 5α-reductase inhibitors. These inhibitors have significant clinical applications in the treatment of androgen-dependent conditions, making this intermediate compound an important tool in pharmaceutical research and development.
Role in 5α-Reductase Inhibitor Synthesis
5α-Reductase is an enzyme that catalyzes the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen that plays a critical role in various physiological and pathological processes. Inhibitors of this enzyme have therapeutic applications in conditions where DHT activity contributes to pathology, including:
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Benign prostatic hyperplasia (BPH)
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Male pattern baldness (androgenetic alopecia)
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Hirsutism and other androgen-dependent conditions in women
The Weinreb amide functionality at the 17β position of the compound makes it particularly valuable in synthesis, as it can be selectively transformed into various ketone derivatives, which are essential for the development of diverse 5α-reductase inhibitor structures.
Structural Significance
The specific structural features of this compound contribute to its utility as a synthetic intermediate:
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The 4-aza configuration in the A-ring, which is characteristic of several potent 5α-reductase inhibitors like finasteride and dutasteride
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The 5α stereochemistry, which mimics the natural substrate of the enzyme
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The 1-ene double bond, which enhances the electrophilicity of the C-3 carbonyl group
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The N-methoxy-N-methyl carboxamide group at the 17β position, which serves as a versatile handle for further transformations
Comparison with Related Compounds
Understanding (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide in the context of related steroid derivatives provides valuable insights into its distinctive properties and functions.
Structural Relationships
The compound shares structural similarities with other azaandrostene derivatives, particularly those used in pharmaceutical applications. One related compound is methyl 3-oxo-4-androstene-17beta-carboxylate, which has a similar steroid backbone but lacks the 4-aza modification and contains a methyl ester at C-17 instead of the Weinreb amide . The comparison between these compounds highlights the significance of the 4-aza modification in altering the biological activity profile.
Table 2 presents a comparison of key structural features:
| Compound | 4-Aza Modification | C-17 Functionality | A-Ring Unsaturation |
|---|---|---|---|
| (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide | Present | N-Methoxy-N-methyl carboxamide | 1-ene |
| Methyl 3-oxo-4-androstene-17beta-carboxylate | Absent | Methyl ester | 4-ene |
| 17β-(N-t-butylcarbamoyl)-4-aza-4-methyl-5α-androst-1-en-3-one | Present (4-methyl) | N-t-butyl carboxamide | 1-ene |
These structural variations significantly influence the reactivity, synthetic utility, and potential biological activities of the compounds.
Research Challenges and Future Directions
Despite its importance as a synthetic intermediate, research on (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide presents several challenges and opportunities for future investigation.
Synthesis Optimization
Current synthetic approaches for 4-aza-5α-androstenone derivatives often involve multiple steps with varying yields and selectivities. Future research could focus on developing more efficient and scalable synthetic routes, potentially employing modern catalytic methods or flow chemistry techniques. Additionally, green chemistry approaches that reduce the use of hazardous reagents and minimize waste generation would enhance the sustainability of the synthesis process.
Structure-Activity Relationship Studies
While the compound's primary utility is as a synthetic intermediate, systematic structure-activity relationship (SAR) studies could provide valuable insights into the influence of specific structural features on biological activity. Such investigations might reveal unexpected bioactivities or lead to the development of novel therapeutic agents based on the 4-azaandrostene scaffold.
Exploration of Novel Derivatives
The versatile Weinreb amide functionality at C-17 offers opportunities for creating diverse derivatives with potentially enhanced properties. Research into novel transformations of this group could expand the utility of this compound beyond its current applications in 5α-reductase inhibitor synthesis . Furthermore, modifications at other positions of the steroid backbone might yield compounds with unique biological profiles or synthetic utilities.
Analytical Considerations
The analysis and characterization of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide require appropriate analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable structural information for this compound. Key diagnostic features in the NMR spectra include:
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The olefinic proton signals corresponding to the 1-ene double bond
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The distinctive methoxy and N-methyl signals of the Weinreb amide group
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The characteristic pattern of methyl groups at positions 10 and 13 of the steroid backbone
Mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy serve as complementary techniques for comprehensive structural characterization .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for assessing the purity of this compound and monitoring reactions during its synthesis. The development of specific chromatographic methods for this compound would facilitate quality control in research and production settings.
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